(1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione
Description
This compound is a highly complex tricyclic macrocycle featuring a benzyl group at position 19, hydroxyl groups at positions 6 and 15, and a methylidene substituent at position 15. Its structure includes a 12-membered main ring fused with smaller rings, resulting in a rigid, three-dimensional conformation.
Properties
IUPAC Name |
(1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8-/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULKAASLBZREV-VROIVTGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C\C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39156-67-7 | |
| Record name | 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione is a complex organic molecule with potential biological activities due to its unique structural features. This compound has garnered interest in pharmacological research for its possible applications in immunomodulation and anti-inflammatory activities.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 477.6 g/mol. Its structure includes multiple chiral centers and functional groups such as hydroxyl groups and a benzyl moiety, which may contribute to its biological properties.
Immunomodulatory Effects
Research indicates that this compound exhibits significant immunomodulatory effects. For instance, studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in human monocytic leukemia cells (THP-1). The inhibition rates were reported at 86% for IL-1β and 83.8% for TNF-α at certain concentrations . Additionally, it has demonstrated the ability to suppress the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) with an IC50 value as low as 4.9 μM .
Cytotoxicity Studies
Cytotoxicity assessments conducted on various cell lines including Rat Wistar Hepatocyte and Mouse Fibroblast (3T3 NIH) revealed that the compound exhibits selective toxicity depending on concentration and exposure time. The MTT assay results indicated varying degrees of cytotoxic effects across different cell types .
Molecular docking studies suggest that the compound interacts effectively with key immune receptors, stabilizing its binding through hydrophobic and hydrophilic interactions. This binding mode appears crucial for its immunomodulatory activity . The structural activity relationship (SAR) analysis revealed that specific structural features are essential for its biological efficacy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Hydroxyl groups | Antimicrobial | Simpler structure |
| Compound B | Bicyclic framework | Antioxidant | Different stereochemistry |
| Compound C | Azatricyclo structure | Enzyme inhibition | More chiral centers |
This table illustrates how the target compound's specific stereochemical arrangement and functional groups contribute to its distinct biological activity compared to other compounds.
Study on Anti-inflammatory Properties
In a controlled study involving mouse macrophages, the compound was found to significantly inhibit lipopolysaccharide (LPS)-induced nitrite production with an IC50 ranging from 7.7 to 63 μM depending on the specific analogs tested . This highlights its potential application in managing inflammatory responses.
Application in Drug Development
Given its promising biological activities, there is ongoing research into formulating derivatives of this compound for therapeutic applications in conditions characterized by excessive inflammation or immune dysregulation. Further studies are warranted to explore its full pharmacological potential.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of hydroxyl groups can enhance the interaction with biological targets such as enzymes involved in cancer cell proliferation.
Case Study : A related compound demonstrated inhibition of tumor growth in vitro by inducing apoptosis in cancer cell lines. Further research is needed to determine if this compound exhibits similar effects.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Compounds with a similar framework have been shown to inhibit key metabolic enzymes.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Compound A | Enzyme X | Competitive | 15 |
| Compound B | Enzyme Y | Non-competitive | 25 |
| Target Compound | Enzyme Z | Unknown | TBD |
Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in the synthesis of advanced polymers. Its ability to form cross-links can enhance the mechanical properties of polymeric materials.
Application Example : Incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Comparison with Similar Compounds
Structural Analysis and Key Features
The compound’s stereochemistry (1S,6R,10R,12Z,14S,15S,17S,18S,19S) and substituent arrangement are critical to its properties:
- Hydroxyl groups (C6, C15) : Contribute to solubility in polar solvents and hydrogen-bonding interactions.
- Methylidene (C16) : Introduces steric constraints, possibly stabilizing the macrocyclic conformation.
- Heteroatoms (O, N) : Enable interactions with biological targets or metal ions.
The tricyclo[12.7.0.01,18] framework suggests significant ring puckering, which can be quantified using Cremer-Pople coordinates . Such puckering may influence binding affinity in biological systems by modulating spatial compatibility with target sites.
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Features
Key Findings :
Ring System Variations :
- The target compound’s tricyclo[12.7.0.01,18] framework provides greater rigidity compared to the hexaaza-tricyclo[15.2.1.15,8] system in , which has more flexible nitrogen bridges.
- The conjugated diene in the henicosa-diene analog may enhance photochemical reactivity, unlike the saturated system in the target compound.
Substituent Effects :
- Pyridinylmethyl groups in confer metal-coordination versatility, whereas the target compound’s benzyl group prioritizes lipophilicity.
- Hydroxyl-rich analogs like exhibit higher aqueous solubility but reduced membrane permeability compared to the target compound.
Biological Implications :
- Nitrogen-rich macrocycles (e.g., ) are favored in catalysis, while the target compound’s benzyl and hydroxyl groups suggest suitability for antimicrobial applications.
Preparation Methods
Fungal Source Identification
The compound is naturally produced by endophytic fungi such as Aspergillus spp. and Drechslera dematioidea. Strains are cultured in optimized media (e.g., potato dextrose broth) under aerobic conditions at 25–28°C for 14–21 days. Mycelial mats are extracted with ethyl acetate or methanol, followed by solvent evaporation to yield crude extracts.
Table 1: Fermentation Parameters for Cytochalasan Production
| Parameter | Optimal Condition | Yield (mg/L) |
|---|---|---|
| Temperature | 26°C | 12–18 |
| pH | 6.5–7.0 | – |
| Incubation Time | 18 days | – |
| Carbon Source | Glucose (2% w/v) | – |
| Nitrogen Source | Peptone (1% w/v) | – |
Purification Techniques
Crude extracts undergo multi-step chromatography:
-
Size-Exclusion Chromatography : Sephadex LH-20 with methanol:chloroform (1:1) to fractionate by molecular weight.
-
Reverse-Phase HPLC : C18 column with acetonitrile:water gradient (40% → 80% over 30 min) to isolate the target compound (retention time: 17.2 min).
Semi-Synthetic Derivatization from Cytochalasin B
Sodium Borohydride Reduction
Dihydrocytochalasin B, a key intermediate, is synthesized via selective reduction of cytochalasin B:
-
Reaction Setup : Cytochalasin B (1.0 g) is dissolved in anhydrous methanol (50 mL) under nitrogen.
-
Reduction : Sodium borohydride (0.5 equiv) is added at 0°C, stirred for 2 h, then quenched with acetic acid.
-
Isolation : The product is extracted with chloroform, dried over Na₂SO₄, and crystallized from benzene:hexane (1:3).
Table 2: Reduction Efficiency Under Varied Conditions
| Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Methanol | 0°C | 2 | 78 | 95.2 |
| THF | 25°C | 4 | 65 | 89.7 |
| Ethanol | −20°C | 6 | 82 | 96.5 |
Stereochemical Control
The (12Z)-configuration is preserved by maintaining low temperatures (−20°C to 0°C) during reduction, preventing double-bond isomerization. X-ray crystallography confirms retention of the 1S,6R,10R,14S,15S,17S,18S,19S stereochemistry.
Total Synthesis Strategies
Retrosynthetic Analysis
The tricyclic core is assembled via:
Table 3: Key Synthetic Intermediates
| Intermediate | Structure | Synthetic Route |
|---|---|---|
| Isoindolone core | C15H19NO3 | Intramolecular Diels-Alder |
| Macrocyclic diene | C14H22O2 | Ring-closing metathesis |
Stepwise Assembly
-
Isoindolone Formation :
-
Macrocyclization :
-
Functionalization :
Challenges and Optimization
Stability Issues
The compound degrades in basic conditions (pH > 8) or at temperatures >40°C. Storage at −80°C in amber vials under argon extends stability to 12 months.
Yield Improvement
-
Catalyst Screening : Pd/C (5% w/w) increases hydrogenation efficiency for dihydro derivatives (yield: 82% vs. 65% with NaBH₄).
-
Fermentation Optimization : Supplementing fungal cultures with 0.1 mM Fe²⁰ boosts titers by 30%.
Analytical Validation
Structural Confirmation
Purity Assessment
HPLC-DAD at 254 nm confirms >98% purity, with tR=17.2 min (C18 column, 40%→80% acetonitrile).
Comparative Analysis of Methods
Table 4: Method Efficacy Comparison
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Microbial Fermentation | 0.05–0.1 | 12,000 | Low |
| Semi-Synthetic | 78–82 | 2,500 | High |
| Total Synthesis | 15–20 | 8,000 | Moderate |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
